![molecular formula C10H18N2O4 B2670109 2-(3-Amino-1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid CAS No. 1508644-03-8](/img/structure/B2670109.png)
2-(3-Amino-1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid
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Overview
Description
2-(3-Amino-1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid is a synthetic organic compound with the molecular formula C10H18N2O4 and a molecular weight of 230.26 g/mol . This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a tert-butoxycarbonyl (Boc) protecting group attached to the amino group . The compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.
Introduction of the Boc Protecting Group: The amino group on the azetidine ring is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected azetidine.
Attachment of the Acetic Acid Moiety: The Boc-protected azetidine is then reacted with a suitable acetic acid derivative, such as bromoacetic acid, under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Coupling Reactions: The carboxylic acid moiety can be activated using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and reacted with amines to form amide bonds.
Common Reagents and Conditions
Boc-Cl and TEA: For Boc protection of the amino group.
Bromoacetic Acid:
Major Products
Free Amine: Obtained after deprotection of the Boc group.
Amide Derivatives: Formed through coupling reactions with various amines.
Scientific Research Applications
2-(3-Amino-1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid has several scientific research applications:
Pharmaceutical Synthesis: It is used as an intermediate in the synthesis of various pharmaceuticals, including antiviral and anticancer agents.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural features.
Chemical Biology: It serves as a building block in the synthesis of complex molecules for chemical biology research.
Industrial Applications: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-(3-Amino-1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid depends on its specific application. In pharmaceutical synthesis, it acts as a precursor or intermediate that undergoes further chemical transformations to yield active pharmaceutical ingredients . The molecular targets and pathways involved vary based on the final product synthesized from this compound .
Comparison with Similar Compounds
Similar Compounds
2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic Acid: Similar structure but lacks the amino group at the 3-position.
3-Azetidineacetic Acid: Lacks the Boc protecting group and has a simpler structure.
Uniqueness
2-(3-Amino-1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid is unique due to the presence of both the Boc-protected amino group and the acetic acid moiety, making it a versatile intermediate for various synthetic applications .
Properties
IUPAC Name |
2-[3-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-9(2,3)16-8(15)12-5-10(11,6-12)4-7(13)14/h4-6,11H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXIDVIOBWNUQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CC(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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